

Doping Nickel Boride: A Comparative Guide to Enhancing Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Boron;nickel	
Cat. No.:	B077341	Get Quote

For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalysts is perpetual. Amorphous nickel boride (Ni-B) has emerged as a cost-effective and highly active catalyst for various chemical transformations, particularly hydrogenation and electrocatalysis. Its performance, however, can be significantly augmented through the introduction of dopants. This guide provides a comprehensive comparison of the effects of different dopants on the catalytic activity of nickel boride, supported by experimental data and detailed protocols.

Enhancing Hydrogenation Reactions with Transition Metal Dopants

The introduction of first-row transition metals (Chromium, Manganese, Iron, Cobalt, Copper, and Zinc) as dopants has been shown to significantly influence the catalytic activity of nickel boride in hydrogenation reactions. A key study by Acosta et al. systematically investigated the effect of these dopants on the hydrogenation of glucose and nitrobenzene.

The study revealed a direct correlation between the nature of the dopant and the resulting catalytic activity, which is attributed to electronic modifications of the nickel boride catalyst.[1][2] Interestingly, a linear relationship was observed between the logarithm of the specific reaction rates for glucose and nitrobenzene hydrogenation, suggesting that the dopants exert a similar effect on the activation energy for both reactions.[1]

Comparative Performance of Transition Metal Dopants



The following table summarizes the relative specific reaction rates for the hydrogenation of glucose and nitrobenzene using nickel boride catalysts doped with various transition metals. The data is normalized with respect to the activity of undoped nickel boride.

Dopant (4% w/w)	Relative Specific Rate (Glucose Hydrogenation)	Relative Specific Rate (Nitrobenzene Hydrogenation)
None (NiB)	1.00	1.00
Chromium (Cr)	1.85	1.75
Manganese (Mn)	1.30	1.28
Iron (Fe)	1.25	1.22
Cobalt (Co)	1.10	1.12
Copper (Cu)	0.80	0.82
Zinc (Zn)	0.75	0.77

Data synthesized from Acosta et al.[1][3]

As the data indicates, chromium was the most effective dopant for enhancing the catalytic activity for both glucose and nitrobenzene hydrogenation, nearly doubling the reaction rate compared to undoped nickel boride. Conversely, copper and zinc were found to decrease the catalytic activity. The selectivity for the hydrogenation of nitrobenzene to aniline is a critical parameter, and while not extensively quantified in this specific study, it is a key area of investigation for catalyst optimization.[4][5][6]

Advancing Electrocatalysis with Phosphorus and Cobalt Doping

In the realm of electrocatalysis, particularly for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) which are crucial for water splitting, doping nickel boride with non-metals like phosphorus and transition metals like cobalt has shown significant promise.



Phosphorus-doped nickel-cobalt boride (P-NCB) has emerged as a highly efficient and bifunctional electrocatalyst.[7] The introduction of phosphorus and the presence of cobalt work synergistically to tune the electronic structure and create more active sites, thereby reducing the energy barriers for both OER and HER.[7]

Electrochemical Performance of Doped Nickel Boride

The following table summarizes the key performance metrics for phosphorus-doped nickelcobalt boride as an electrocatalyst in 1 M KOH.

Catalyst	Reaction	Overpotential at 10 mA/cm² (mV)	Tafel Slope (mV/dec)
P-doped Ni-Co Boride	OER	297	48.2
P-doped Ni-Co Boride	HER	37	107

Data sourced from Supporting Information of a study on Phosphorus doping of nickel-cobalt boride.[8]

These values demonstrate the high activity of the P-doped ternary system, requiring a low overpotential to drive the respective reactions, which is a key indicator of an efficient electrocatalyst.

Experimental Protocols Synthesis of Transition Metal-Doped Nickel Boride Catalyst

This protocol describes the synthesis of amorphous transition metal-doped nickel boride catalysts via chemical reduction, adapted from the work of Acosta et al.[1][9][10]

Materials:

- Nickel chloride (NiCl₂)
- Dopant metal salt (e.g., CrCl₃, MnCl₂, FeCl₃, CoCl₂, CuCl₂, ZnCl₂)



- Sodium borohydride (NaBH₄)
- Tetrahydrofuran (THF), anhydrous
- Methanol, anhydrous
- Deionized water

Procedure:

- Preparation of the Reducing Agent: In a flask, prepare a borane-tetrahydrofuran (BH₃-THF) complex by reacting sodium borohydride with a stoichiometric amount of water in anhydrous THF under an inert atmosphere.
- Preparation of Metal Salt Solution: In a separate flask, dissolve nickel chloride and the chosen dopant metal salt in anhydrous methanol. The amount of the dopant salt should be calculated to achieve the desired weight percentage (e.g., 4% w/w with respect to nickel).
- Reduction: Slowly add the metal salt solution dropwise to the BH₃-THF solution with vigorous stirring at room temperature. A black precipitate of the doped nickel boride will form immediately.
- Washing and Isolation: After the reaction is complete, the precipitate is isolated by filtration or centrifugation. The catalyst is then washed multiple times with anhydrous methanol to remove any unreacted precursors and byproducts.
- Storage: The resulting catalyst should be stored under an inert atmosphere to prevent oxidation.

Characterization of Doped Nickel Boride Catalysts

To understand the effect of the dopant on the physical and chemical properties of the nickel boride catalyst, a suite of characterization techniques is employed:

- X-ray Diffraction (XRD): To confirm the amorphous nature of the synthesized catalyst.[1]
- Scanning Electron Microscopy (SEM): To investigate the morphology of the catalyst particles.
 Doping with first-row transition metals typically does not alter the spongy-like morphology of



nickel boride.[1]

• X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the electronic state of the elements on the catalyst surface, providing insights into the electronic modifications induced by the dopant.[9]

Catalytic Activity Testing

Hydrogenation Reactions: The catalytic activity in liquid-phase hydrogenation reactions can be evaluated in a batch reactor.[1][11]

- The catalyst is suspended in a solution of the substrate (e.g., glucose in water or nitrobenzene in methanol).
- The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure.
- The reaction mixture is heated to the desired temperature and stirred vigorously.
- The progress of the reaction is monitored by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

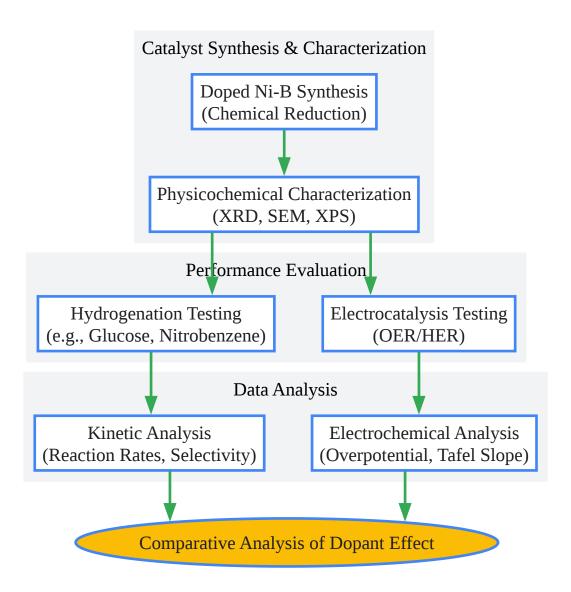
Electrocatalytic Reactions: The performance of the catalyst for OER and HER is typically assessed in a three-electrode electrochemical cell.[8]

- The catalyst is loaded onto a conductive substrate (e.g., nickel foam) to be used as the working electrode.
- A counter electrode (e.g., platinum wire) and a reference electrode (e.g., Ag/AgCl) are placed in the electrochemical cell containing an appropriate electrolyte (e.g., 1 M KOH).
- Linear sweep voltammetry (LSV) is performed to measure the current response as a function
 of the applied potential. The overpotential required to reach a certain current density (e.g., 10
 mA/cm²) is a key performance metric.
- Tafel plots (overpotential vs. log of current density) are constructed from the LSV data to determine the Tafel slope, which provides insight into the reaction kinetics.



Visualizing the Process and Mechanism

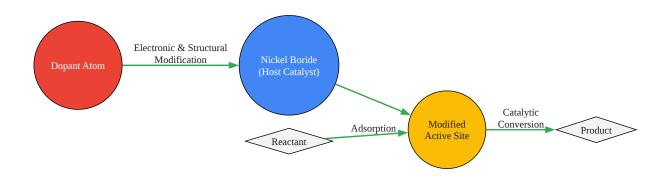
To better understand the workflow of assessing dopant effects and the underlying mechanism, the following diagrams are provided.



Click to download full resolution via product page

Caption: Experimental workflow for assessing the effect of dopants on nickel boride catalytic activity.





Click to download full resolution via product page

Caption: Mechanism of dopant-enhanced catalytic activity in nickel boride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. Acosta, D., Ramirez, N., Erdmann, E., Destéfanis, H. and Gonzo, E. (2008) Glucose Hydrogenation over Nickel Boride Catalyst. Catalysis Today, 133-135, 49-55. References Scientific Research Publishing [scirp.org]
- 4. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]



- 7. Phosphorus doping of nickel-cobalt boride to produce a metal-metalloid-nonmetal electrocatalyst for improved overall water splitting - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. ing.unsa.edu.ar [ing.unsa.edu.ar]
- 10. Borane-Tetrahydrofurane Complex Reduction of Nickel and First Transition Metals in Tetrahydrofurane Media: Controllable Chemistry Leading to Nanoscale Metal and Metal Boride Particles [scirp.org]
- 11. ing.unsa.edu.ar [ing.unsa.edu.ar]
- To cite this document: BenchChem. [Doping Nickel Boride: A Comparative Guide to Enhancing Catalytic Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077341#assessing-the-effect-of-dopants-on-nickel-boride-catalytic-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com